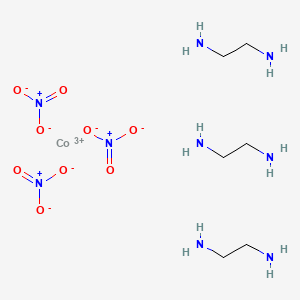
Atrazine-13C3,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrazine-13C3,15N3 is a stable isotope-labeled compound of atrazine, a widely used herbicide. Atrazine is primarily employed to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. The labeled version, this compound, contains carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in tracing and quantification studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-13C3,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the atrazine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors, such as carbon-13 labeled cyanuric chloride and nitrogen-15 labeled amines.
Reaction Conditions: The labeled cyanuric chloride reacts with ethylamine and isopropylamine under controlled conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and purity of the final product
化学反応の分析
Types of Reactions
Atrazine-13C3,15N3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to deethylatrazine and deisopropylatrazine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions
Major Products
Hydroxyatrazine: Formed from oxidation.
Deethylatrazine and Deisopropylatrazine: Formed from reduction.
Substituted Atrazine Derivatives: Formed from nucleophilic substitution
科学的研究の応用
Atrazine-13C3,15N3 is utilized in various scientific research fields:
Chemistry: Used as a tracer in studies involving the environmental fate and degradation of atrazine.
Biology: Employed in metabolic studies to understand the biotransformation of atrazine in organisms.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Used in the development of analytical methods for detecting atrazine residues in environmental samples .
作用機序
Atrazine-13C3,15N3 exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, blocking electron transport and disrupting the production of ATP and NADPH. This inhibition leads to the accumulation of reactive oxygen species, causing oxidative stress and cell damage .
類似化合物との比較
Similar Compounds
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide with a slightly different chemical structure but similar applications.
Cyanazine: A triazine herbicide used for similar purposes but with different environmental and health impacts .
Uniqueness
Atrazine-13C3,15N3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This feature distinguishes it from other triazine herbicides, making it invaluable for research applications .
特性
分子式 |
C8H14ClN5 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3,1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
InChIキー |
MXWJVTOOROXGIU-ZNLDTMSVSA-N |
異性体SMILES |
CCN[13C]1=[15N][13C](=[15N][13C](=[15N]1)Cl)NC(C)C |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


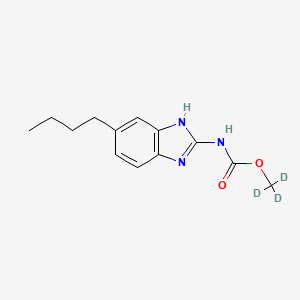
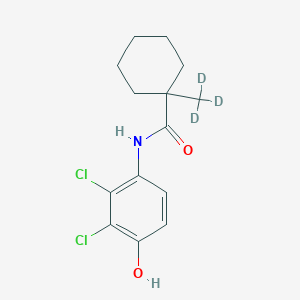


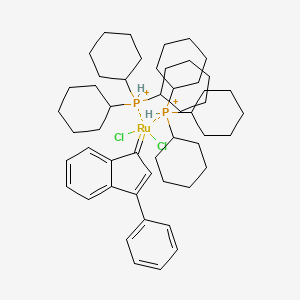
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
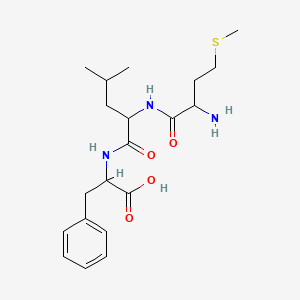
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)




